

Spectroscopic comparison of 3-Methylsalicylic acid and its precursors

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Compound of Interest

Compound Name: 3-Methylsalicylic Acid

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A Spectroscopic Showdown: 3-Methylsalicylic Acid and Its Precursors

A detailed comparative analysis of the spectroscopic characteristics of **3-Methylsalicylic acid**, Salicylic acid, and Toluene, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.

In the realm of pharmaceutical development and organic synthesis, the accurate identification and characterization of molecules are paramount. This guide provides a comprehensive spectroscopic comparison of **3-Methylsalicylic acid** and its chemical precursors, salicylic acid and toluene. By examining their distinct signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document serves as a valuable resource for researchers engaged in the synthesis and analysis of these compounds.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **3-Methylsalicylic acid**, salicylic acid, and toluene, offering a clear and concise comparison of their characteristic spectral features.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)



Functional Group	3-Methylsalicylic Acid	Salicylic Acid	Toluene
O-H Stretch (Carboxylic Acid)	Broad, ~3200-2500	Broad, 3233[1]	-
O-H Stretch (Phenol)	~3200	3233[1]	-
C-H Stretch (Aromatic)	~3100-3000	2999-2831[1]	~3100-3000
C-H Stretch (Aliphatic)	~2950-2850	-	~2950-2850
C=O Stretch (Carboxylic Acid)	~1680-1650	1652-1670[1]	-
C=C Stretch (Aromatic)	~1600, ~1450	~1612, 1445[1]	~1605, ~1495, ~1450[2]
C-O Stretch	~1300-1200	~1300-1200	-
O-H Bend	~1440-1395	~1440-1395	-

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Proton Environment	3-Methylsalicylic Acid (in DMSO-d6) [3]	Salicylic Acid (in H₂O)[4]	Toluene (in CDCl₃) [5][6]
-СООН	~12.5 (s, 1H)	Not specified	-
-OH	~10.0 (s, 1H)	Not specified	-
Aromatic H	7.6-6.8 (m, 3H)	7.8-6.9 (m, 4H)	7.17 (s, 5H)[6]
-CH₃	2.2 (s, 3H)	-	2.34 (s, 3H)[6]

Table 3: Mass Spectrometry (MS) Data (m/z)



lon	3-Methylsalicylic Acid	Salicylic Acid[7][8]	Toluene[9][10]
Molecular Ion [M]+	152	138	92
Major Fragments	134, 106, 77	120, 92, 65	91, 65, 39

Experimental Protocols

The data presented in this guide were compiled from various sources employing standard spectroscopic techniques. Below are generalized methodologies for the key experiments.

Infrared (IR) Spectroscopy: Infrared spectra are typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples, such as **3-Methylsalicylic acid** and salicylic acid, are prepared as potassium bromide (KBr) pellets or as a mull in Nujol. Liquid samples like toluene can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr). The spectrometer records the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

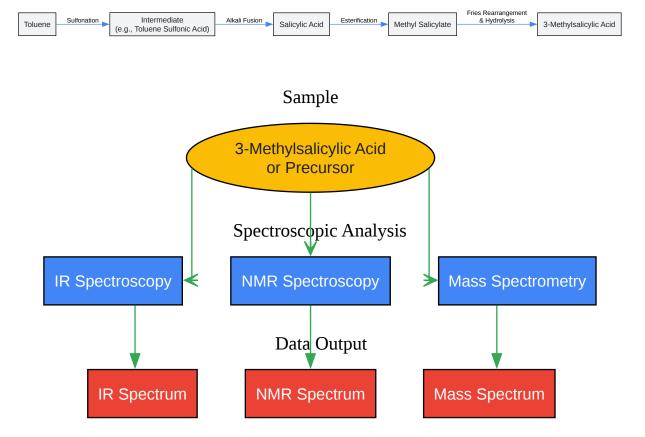
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectra are obtained using a high-field NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to avoid interference from the solvent's protons. A reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0.00 ppm. The instrument records the resonance frequencies of the hydrogen nuclei, providing information about their chemical environment.

Mass Spectrometry (MS): Mass spectra are generated using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For electron ionization (EI), the most common method, the sample is vaporized and bombarded with a high-energy electron beam. This causes the molecule to ionize and fragment. The mass-to-charge ratio (m/z) of the resulting ions is then measured, producing a unique fragmentation pattern that serves as a molecular fingerprint.

Visualizing the Connections

The following diagrams illustrate the synthetic relationship between the compounds and the general workflow for their spectroscopic analysis.





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